4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a chlorophenylmethyl group attached to the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole typically involves the reaction of 4-chlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloromethyl and chlorophenylmethyl groups enhances its binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenylmethanamine: Similar in structure but lacks the thiazole ring.
Chloromethyl methyl ether: Contains a chloromethyl group but differs in its overall structure and applications.
4-Chloromethylphenol: Similar functional groups but different core structure.
Uniqueness
4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the chloromethyl and chlorophenylmethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS/c12-6-10-7-15-11(14-10)5-8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOSBKMDYGIXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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